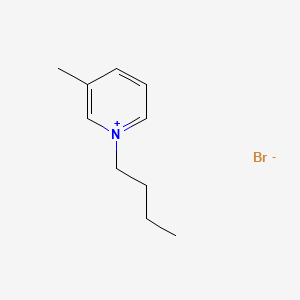

1-Butyl-3-methylpyridinium Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPWBXOERPGDFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049259 | |

| Record name | 1-Butyl-3-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26576-85-2 | |

| Record name | Pyridinium, 1-butyl-3-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyl-3-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylpyridinium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 1-Butyl-3-methylpyridinium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid 1-Butyl-3-methylpyridinium Bromide ([B3MPy][Br]). Due to its unique characteristics, including thermal stability and utility as a solvent, this compound is of significant interest in various research and development applications, from synthetic chemistry to materials science. This document compiles available data on its fundamental properties, outlines detailed experimental protocols for its synthesis and characterization, and presents visual workflows to facilitate understanding and application in a laboratory setting.

Core Physicochemical Properties

This compound is a quaternary ammonium salt consisting of a pyridinium cation and a bromide anion. Its structure imparts properties typical of ionic liquids, such as low vapor pressure and high thermal stability. While extensive experimental data for this specific ionic liquid is not widely published, the following tables summarize its known properties based on available information.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₆BrN | [1] |

| Molecular Weight | 230.14 g/mol | [1] |

| CAS Number | 26576-85-2 | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 79 - 86 °C | [2][3] |

| Boiling Point | Data not available | |

| Density | Experimental data not available. Can be determined using an oscillating U-tube densimeter. | [4] |

| Viscosity | Experimental data not available. Can be determined using a rotational rheometer. |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Water | Soluble | The polar nature of the pyridinium cation and bromide anion facilitates solubility in polar solvents like water.[5] |

| Organic Solvents | Generally soluble in polar organic solvents. | Expected to be soluble in alcohols and other polar solvents. Specific quantitative data is limited.[5] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and accurate characterization of ionic liquids. The following sections provide established protocols for the preparation and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction between 3-methylpyridine (3-picoline) and 1-bromobutane.

Materials:

-

3-methylpyridine (3-picoline)

-

1-bromobutane (n-butyl bromide)

-

Deionized water (DIW)

-

Nitrogen gas supply

-

Double surface reactor with mechanical stirrer, condenser, thermocouple well, and dropping funnel.

Procedure:

-

Equip a double surface reactor with a mechanical stirrer, a condenser, a thermocouple well, and a dropping funnel.

-

Purge the reactor with nitrogen gas throughout the entire procedure.

-

Charge the reactor with 3-methylpyridine (465 g).

-

Heat the reactor to 79°C.

-

Add n-butyl bromide (718 g) dropwise over a period of 4 hours.

-

After the addition is complete, continue heating the reaction mixture at 80°C for 30 minutes.

-

Add deionized water (500 mL) to the reaction mixture and then cool it.

-

Remove volatile components using a rotary evaporator.

-

Add another portion of deionized water (500 g) and re-evaporate the volatiles.

-

Finally, dilute the product with a small volume of deionized water to achieve the desired concentration.

Determination of Physicochemical Properties

The density of ionic liquids is typically measured using a vibrating tube densimeter.

Apparatus:

-

Vibrating tube densimeter (e.g., Anton Paar DMA series)

-

Thermostat for temperature control

-

Syringe for sample injection

Procedure:

-

Calibrate the densimeter with dry air and deionized water at the desired temperature.

-

Ensure the measuring cell is clean and dry.

-

Inject the this compound sample into the measuring cell, avoiding the formation of bubbles.

-

Allow the sample to thermally equilibrate at the set temperature.

-

Record the density reading provided by the instrument.

-

Repeat the measurement at different temperatures as required.

The dynamic viscosity of ionic liquids can be determined using a rotational rheometer.

Apparatus:

-

Rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate)

-

Temperature control unit

-

Sample loading tool

Procedure:

-

Set the desired temperature for the measurement.

-

Place a small amount of the this compound sample onto the lower plate of the rheometer.

-

Lower the upper geometry to the correct gap setting, ensuring the sample fills the gap completely without overflowing.

-

Allow the sample to reach thermal equilibrium.

-

Perform a shear rate sweep to determine the viscosity as a function of shear rate. For many ionic liquids, the viscosity is Newtonian (independent of shear rate) over a wide range.

-

Record the viscosity values.

-

Repeat the measurements at different temperatures if necessary.

Thermogravimetric analysis is used to determine the thermal stability and decomposition temperature of a substance.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Inert gas supply (e.g., Nitrogen)

-

Sample pans

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed amount of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled flow of inert gas (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Disclaimer

References

Spectroscopic Analysis of 1-Butyl-3-methylpyridinium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ionic liquid 1-Butyl-3-methylpyridinium Bromide. Due to the limited availability of published experimental data for this specific compound, this document also includes comparative data from the closely related compound, 1-Butylpyridinium Bromide, and outlines general experimental protocols for the spectroscopic analysis of ionic liquids.

Compound Identification

Chemical Structure:

Structure of this compound.

| Property | Value |

| IUPAC Name | 1-butyl-3-methylpyridin-1-ium bromide[1] |

| Molecular Formula | C₁₀H₁₆BrN[1] |

| Molecular Weight | 230.14 g/mol [1] |

| CAS Number | 26576-85-2[1] |

Spectroscopic Data

Extensive literature searches did not yield specific, publicly available ¹H NMR, ¹³C NMR, or detailed IR spectroscopic data for this compound. The data presented in many sources under similar names corresponds to the imidazolium analogue, 1-Butyl-3-methylimidazolium Bromide.

For comparative purposes, the ¹H NMR spectrum of the closely related compound, 1-Butylpyridinium Bromide (which lacks the methyl group at the 3-position), is available. It is crucial to note that the chemical shifts, particularly for the pyridinium ring protons, will differ from those of this compound.

¹H NMR Spectroscopy (Reference Compound: 1-Butylpyridinium Bromide)

A representative ¹H NMR spectrum for 1-Butylpyridinium Bromide would show characteristic signals for the butyl group protons and the pyridinium ring protons. The electron-withdrawing effect of the positively charged nitrogen atom deshields the adjacent protons, shifting their signals downfield.

Infrared (IR) Spectroscopy

-

C-H stretching vibrations of the butyl and methyl groups.

-

C=C and C=N stretching vibrations within the pyridinium ring.

-

C-N stretching vibrations.

-

CH₂ and CH₃ bending vibrations.

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining NMR and IR spectroscopic data for ionic liquids like this compound.

Synthesis of this compound

The synthesis of N-alkylpyridinium halides is typically achieved through a quaternization reaction.

General synthesis workflow for this compound.

A general procedure involves the reaction of 3-methylpyridine with 1-bromobutane. The reaction mixture is typically heated for a set period to ensure complete reaction. The resulting product, this compound, can then be purified, for instance, by washing with a suitable solvent to remove any unreacted starting materials, followed by drying under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids.

Experimental workflow for NMR analysis of ionic liquids.

A small amount of the ionic liquid is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The sample is then placed in an NMR tube and analyzed using an NMR spectrometer. Both ¹H and ¹³C NMR spectra are typically acquired to obtain a complete structural characterization. This review presents recent developments in the application of NMR spectroscopic techniques in the study of ionic liquids.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental workflow for FTIR analysis of ionic liquids.

For liquid samples, a small drop of the ionic liquid can be placed between two salt plates (e.g., KBr or NaCl) to form a thin film. For solid samples, a KBr pellet can be prepared. The sample is then placed in the beam path of an FTIR spectrometer, and the spectrum is recorded. The structural modifications of hydrolyzed cellulose materials were analyzed using FTIR spectroscopy.[3]

Conclusion

While this compound is a commercially available ionic liquid, there is a notable absence of detailed, publicly accessible spectroscopic data (NMR and IR) in the scientific literature. Researchers and professionals requiring this data are encouraged to perform their own analyses. The general experimental protocols for synthesis and spectroscopic characterization provided in this guide offer a framework for obtaining the necessary data. The use of comparative data from structurally similar compounds, such as 1-Butylpyridinium Bromide, can be a useful, albeit preliminary, tool for spectral interpretation, provided the structural differences are carefully considered.

References

- 1. This compound | C10H16BrN | CID 12248306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis :: BioResources [bioresources.cnr.ncsu.edu]

Solubility Profile of 1-Butyl-3-methylpyridinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Butyl-3-methylpyridinium Bromide ([BMPy]Br) in a range of common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility trends, alongside a detailed experimental protocol for determining solubility, enabling researchers to generate specific data as required for their applications.

Core Physical and Chemical Properties

This compound is a pyridinium-based ionic liquid. Its structure, consisting of a pyridinium cation with butyl and methyl substituents and a bromide anion, dictates its physical and chemical properties, including its solubility.[1] The melting point of this compound is reported to be in the range of 80-86°C.[2]

Solubility in Common Solvents

| Solvent | Polarity | Qualitative Solubility |

| Water (H₂O) | High | Soluble |

| Methanol (CH₃OH) | High | Soluble |

| Ethanol (C₂H₅OH) | High | Soluble |

| Acetonitrile (CH₃CN) | Medium | Soluble |

| Acetone (C₃H₆O) | Medium | Soluble |

| Toluene (C₇H₈) | Low | Limited Solubility |

This table is based on general statements found in the literature regarding the solubility of pyridinium-based ionic liquids and related compounds. Specific quantitative values require experimental determination.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard "shake-flask" gravimetric method, a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid. This method can be adapted for various solvents and temperatures.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Pipettes and volumetric flasks

-

Oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the ionic liquid. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Maintain the temperature of the solution.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the vial containing the filtered saturated solution.

-

-

Gravimetric Determination:

-

Place the vial with the saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the ionic liquid. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent is fully evaporated, cool the vial in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

3. Calculation of Solubility:

The solubility can be expressed in various units, such as g/100 g of solvent or mol/kg of solvent.

-

Solubility in g/100 g of solvent:

-

Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + dry ionic liquid)

-

Mass of dissolved ionic liquid = (Mass of vial + dry ionic liquid) - (Mass of empty vial)

-

Solubility = (Mass of dissolved ionic liquid / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for gravimetric solubility determination.

Logical Relationship of Solubility Factors

The solubility of an ionic liquid like this compound is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.

Caption: Factors influencing the solubility of [BMPy]Br.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Butyl-3-methylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of the ionic liquid 1-Butyl-3-methylpyridinium Bromide ([C4mpyr]Br). This document consolidates available data on its thermal properties, details common experimental methodologies for their determination, and explores the factors influencing its decomposition.

Thermal Properties of this compound

The thermal stability of an ionic liquid is a critical parameter for its application, dictating the upper-temperature limit of its utility in various processes, including chemical synthesis, catalysis, and as a medium for drug delivery systems. The decomposition temperature is a key indicator of this stability.

Table 1: Thermal Properties of this compound and Related Ionic Liquids

| Compound | Decomposition Temperature (Td) (°C) | Melting Point (°C) | Glass Transition Temperature (Tg) (°C) |

| This compound | Not explicitly reported; estimated to be in the range of 200-250°C | Data not available | Data not available |

| 1-Butyl-3-methylimidazolium Bromide | ~260[2] | 79-81 | -59 |

It is important to note that the determined decomposition temperature can be influenced by the experimental conditions, such as the heating rate and the purity of the sample.

Experimental Protocols for Thermal Analysis

The thermal stability of ionic liquids is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of thermal decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a clean, inert crucible (e.g., alumina or platinum).

-

Instrumentation: The crucible is placed in a thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate is applied, commonly 10°C/min. Different heating rates can be used to study the kinetics of decomposition.

-

Temperature Range: The sample is heated from ambient temperature to a temperature well above its expected decomposition point (e.g., up to 600°C).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature (Tonset) is often determined as the temperature at which a significant deviation from the baseline mass is observed. The peak decomposition temperature (Tpeak) corresponds to the temperature of the maximum rate of mass loss, as determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine phase transitions such as melting point, glass transition temperature, and to study the thermodynamics of decomposition.

Methodology:

-

Sample Preparation: A small amount of the ionic liquid (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Similar to TGA, an inert atmosphere is maintained.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10°C/min) to observe phase transitions.

-

-

Data Analysis: The DSC thermogram shows the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions or chemical reactions. The melting point is determined from the peak of the endothermic melting transition, while the glass transition is observed as a step-like change in the baseline.

Decomposition Mechanism

The thermal decomposition of 1-alkyl-3-methylpyridinium halides, including the bromide salt, is understood to proceed primarily through a dealkylation process. The main products of the thermal decomposition of 1-alkyl-3-methylpyridinium halides are 3-methylpyridine and the corresponding alkyl halide[1].

This decomposition is believed to occur via an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the bromide anion acts as a nucleophile, attacking the electrophilic carbon atom of the butyl group attached to the nitrogen of the pyridinium ring. This results in the cleavage of the C-N bond, leading to the formation of 3-methylpyridine and 1-bromobutane.

Factors that can influence the thermal stability of pyridinium-based ionic liquids include the nature of the anion and the length of the alkyl chain on the cation. Generally, for a given cation, the thermal stability tends to decrease with increasing nucleophilicity of the anion.

Visualizations

Caption: Experimental workflow for thermal analysis of ionic liquids.

Caption: Key factors influencing the thermal stability of ionic liquids.

References

An In-depth Technical Guide to Pyridinium-Based Ionic Liquids in Pharmaceutical Sciences

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyridinium-Based Ionic Liquids

Pyridinium-based ionic liquids (ILs) are a class of organic salts with melting points below 100 °C.[1][2][3] They are composed of a positively charged pyridinium cation and a variety of organic or inorganic anions.[2] The structure of the pyridinium cation, including the substituents on the nitrogen atom and the pyridine ring, as well as the choice of the anion, allows for the fine-tuning of their physicochemical properties.[1] This "designability" makes them highly versatile for a wide range of applications, particularly in the pharmaceutical and biomedical fields.[1][2]

The growing interest in pyridinium-based ILs stems from their unique properties, such as low volatility, high thermal stability, and excellent solvation capabilities for a wide range of compounds, including poorly water-soluble active pharmaceutical ingredients (APIs).[1][4] These characteristics position them as promising alternatives to traditional volatile organic solvents in drug formulation and synthesis.[1][3] Furthermore, their ability to enhance the permeability of drugs across biological membranes has opened up new avenues for advanced drug delivery systems.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of pyridinium-based ILs in drug development, with a focus on experimental protocols and quantitative data.

Synthesis of Pyridinium-Based Ionic Liquids

The synthesis of pyridinium-based ILs typically involves a one-step or two-step process. The direct synthesis method often involves the quaternization of pyridine or its derivatives with an alkyl halide.[5] For more complex structures or to introduce specific anions, a two-step synthesis is commonly employed, which involves a quaternization reaction followed by an anion exchange (metathesis) reaction.[5]

General Structure

The fundamental structure of a pyridinium-based ionic liquid consists of a pyridinium cation and a counter anion. The properties of the ionic liquid can be tailored by modifying the alkyl chain (R) and other substituents on the pyridinium ring, as well as by varying the anion (X⁻).

Caption: General chemical structure of a pyridinium-based ionic liquid.

Experimental Protocols

This protocol describes a common method for the synthesis of a simple N-alkylpyridinium halide.

Materials:

-

3-Methylpyridine

-

1-Bromobutane

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-methylpyridine and 1-bromobutane.

-

The reaction is typically carried out without a solvent, but a high-boiling point, inert solvent can be used.

-

Heat the mixture under reflux with constant stirring. The reaction temperature and time can vary, but a typical condition is 70-80°C for 24-72 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the resulting product multiple times with ethyl acetate to remove any unreacted starting materials.

-

Remove the residual ethyl acetate using a rotary evaporator.

-

Dry the final product under vacuum to obtain the pure 1-butyl-3-methylpyridinium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the synthesized ionic liquid.

-

Sample Preparation: Dissolve a small amount of the ionic liquid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons on the pyridinium ring and the alkyl chain will confirm the structure. For example, in the ¹H NMR of N-butylpyridinium bromide, the protons on the pyridinium ring typically appear in the range of 8.0-9.5 ppm, while the protons of the butyl chain appear at higher fields.[6]

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the thermal stability and decomposition temperature of the ionic liquid.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).[7]

-

Place the crucible in the TGA instrument.[8]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[8]

-

Record the mass loss of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

-

Physicochemical Properties

The physicochemical properties of pyridinium-based ILs are highly tunable and play a crucial role in their application. Key properties include density, viscosity, and conductivity.

Data Presentation

The following tables summarize the density, viscosity, and electrical conductivity of selected N-alkylpyridinium-based ionic liquids.

Table 1: Density of N-Alkylpyridinium Bis(trifluoromethylsulfonyl)imide Ionic Liquids ([Cₙpy][NTf₂]) at Different Temperatures [9]

| Ionic Liquid | Temperature (K) | Density (g/cm³) |

| [C₂py][NTf₂] | 298.15 | 1.485 |

| 318.15 | 1.468 | |

| 338.15 | 1.451 | |

| [C₄py][NTf₂] | 298.15 | 1.422 |

| 318.15 | 1.406 | |

| 338.15 | 1.391 | |

| [C₅py][NTf₂] | 298.15 | 1.393 |

| 318.15 | 1.378 | |

| 338.15 | 1.363 |

Table 2: Dynamic Viscosity of N-Alkylpyridinium Bis(trifluoromethylsulfonyl)imide Ionic Liquids ([Cₙpy][NTf₂]) at Different Temperatures [9]

| Ionic Liquid | Temperature (K) | Dynamic Viscosity (mPa·s) |

| [C₂py][NTf₂] | 298.15 | 45.3 |

| 318.15 | 24.5 | |

| 338.15 | 15.1 | |

| [C₄py][NTf₂] | 298.15 | 65.8 |

| 318.15 | 33.2 | |

| 338.15 | 19.6 | |

| [C₅py][NTf₂] | 298.15 | 80.1 |

| 318.15 | 39.4 | |

| 338.15 | 22.8 |

Table 3: Electrical Conductivity of N-Alkylpyridinium Bis(trifluoromethylsulfonyl)imide Ionic Liquids ([Cₙpy][NTf₂]) at Different Temperatures [9]

| Ionic Liquid | Temperature (K) | Electrical Conductivity (S/m) |

| [C₂py][NTf₂] | 298.15 | 0.435 |

| 318.15 | 0.698 | |

| 338.15 | 0.992 | |

| [C₄py][NTf₂] | 298.15 | 0.288 |

| 318.15 | 0.481 | |

| 338.15 | 0.706 | |

| [C₅py][NTf₂] | 298.15 | 0.229 |

| 318.15 | 0.391 | |

| 338.15 | 0.583 |

Applications in Drug Development

Pyridinium-based ILs have emerged as valuable tools in various stages of drug development, from synthesis to formulation and delivery.

Enhancing Drug Solubility

A significant challenge in drug development is the poor aqueous solubility of many APIs, which can limit their bioavailability.[1] Pyridinium-based ILs can act as effective solvents or co-solvents to enhance the solubility of such drugs.[1][4]

This protocol provides a general method for determining the equilibrium solubility of a drug in a pyridinium-based ionic liquid.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Pyridinium-based ionic liquid

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical method for drug quantification (e.g., HPLC-UV)

-

Centrifuge

Procedure:

-

Add an excess amount of the API to a known volume or weight of the ionic liquid in a vial.

-

Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at high speed to separate the undissolved solid.

-

Carefully withdraw a known aliquot of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent and analyze the drug concentration using a validated analytical method like HPLC-UV.

-

The solubility is then calculated and expressed as mg/mL or mol/L.

Table 4: Solubility Enhancement of Ibuprofen by Ionic Liquids [10][11][12]

| Ionic Liquid | Concentration (mol/kg) | Solubility Enhancement Factor |

| [C₄C₁im][SCN] | ~1 | 60 |

| [C₄C₁im][N(CN)₂] | ~1 | 120 |

| Pyridinium-based ILs | (Varies) | Significant enhancement reported |

| Ammonium, Imidazolium, or Pyridinium cations with Ibuprofen as anion | N/A | Higher solubility in water and biological fluids |

Permeation Enhancement for Transdermal Drug Delivery

The stratum corneum, the outermost layer of the skin, acts as a significant barrier to the permeation of many drugs. Pyridinium-based ILs can act as permeation enhancers by interacting with and disrupting the highly ordered structure of the stratum corneum lipids, thereby facilitating drug transport into and across the skin.[13]

The primary mechanism by which pyridinium-based ILs enhance skin permeation is through the fluidization of the lipid bilayers in the stratum corneum. The amphiphilic nature of many pyridinium cations allows them to insert into the lipid matrix, disrupting the tight packing of the lipids and increasing their fluidity. This creates transient pores or disrupts the cellular integrity, allowing drug molecules to pass through more easily.[13][14]

Caption: Mechanism of skin permeation enhancement by pyridinium ILs.

Materials:

-

Franz diffusion cells

-

Excised skin (e.g., human or porcine) or synthetic membrane

-

Receptor solution (e.g., phosphate-buffered saline, PBS)

-

Drug formulation containing the pyridinium-based IL

-

Magnetic stirrer

-

Water bath for temperature control

-

HPLC for drug quantification

Procedure:

-

Mount the excised skin or synthetic membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[15][16]

-

Fill the receptor compartment with degassed receptor solution and ensure no air bubbles are trapped beneath the membrane.[15]

-

Maintain the temperature of the receptor solution at 32 ± 1 °C to mimic skin surface temperature.[15]

-

Apply a known amount of the drug formulation to the surface of the skin in the donor compartment.[15]

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[15]

-

Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.

Biocompatibility and Cytotoxicity

While pyridinium-based ILs offer significant advantages, their potential toxicity is a critical consideration for pharmaceutical applications. Cytotoxicity is influenced by the structure of both the cation and the anion. Generally, increasing the alkyl chain length on the pyridinium cation leads to increased cytotoxicity.[17][18]

Table 5: Cytotoxicity of Selected Pyridinium-Based Ionic Liquids on Different Cell Lines

| Ionic Liquid | Cell Line | IC₅₀ (µM) | Reference |

| [C₄py]Br | Caco-2 | >10000 | [19] |

| [C₄py]Br | HaCaT | - | - |

| [C₁₂py]Br | HeLa | 0.0046 | [20] |

| [C₁₂py]Br | MCF-7 | 0.002 | [20] |

| Dicationic Pyridinium ILs | Various | Generally less cytotoxic than monocationic counterparts | [21] |

Rational Design and Future Perspectives

The "designability" of ionic liquids presents a unique opportunity for the rational design of task-specific ILs for pharmaceutical applications.[1][4] The selection of the cation and anion can be guided by understanding the structure-activity relationships that govern their properties and biological interactions.[22][23]

Logical Workflow for IL Design in Drug Development

The development of a new pyridinium-based IL for a specific drug delivery application follows a logical workflow that integrates computational and experimental approaches.

Caption: A logical workflow for the rational design of pyridinium ILs.

The future of pyridinium-based ILs in pharmaceuticals lies in the development of biocompatible and biodegradable structures with enhanced efficacy and safety profiles. The exploration of active pharmaceutical ingredient-ionic liquids (API-ILs), where the drug itself is part of the ionic liquid structure, is a particularly promising area of research.[1] As our understanding of the structure-property-activity relationships of these versatile compounds deepens, we can expect to see the emergence of novel and highly effective drug delivery systems based on pyridinium ionic liquids.

References

- 1. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review [mdpi.com]

- 3. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]

- 4. longdom.org [longdom.org]

- 5. Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epfl.ch [epfl.ch]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Ionic Liquids and Salts from Ibuprofen as Promising Innovative Formulations of an Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes. | Semantic Scholar [semanticscholar.org]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Molecular Mechanism of Ionic-Liquid-Induced Membrane Disruption: Morphological Changes to Bilayers, Multilayers, and Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alterlab.co.id [alterlab.co.id]

- 16. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 19. Toxicological evaluation on human colon carcinoma cell line (CaCo-2) of ionic liquids based on imidazolium, guanidinium, ammonium, phosphonium, pyridinium and pyrrolidinium cations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 21. Design Principles of Ionic Liquids for Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

In-Depth Technical Guide: Health and Safety of 1-Butyl-3-methylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 1-Butyl-3-methylpyridinium Bromide (CAS No. 26576-85-2). The information is compiled from safety data sheets, regulatory databases, and peer-reviewed scientific literature to support risk assessment and safe handling in a laboratory and drug development setting. Due to the limited availability of specific toxicological data for this exact compound, information from closely related pyridinium-based ionic liquids is included to provide a more complete hazard profile.

GHS Hazard Classification

The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating hazard information. Based on aggregated data from multiple notifications to the ECHA C&L Inventory, this compound has been classified with the following hazard statements, although it is important to note that some notifications do not meet the criteria for hazard classification[1].

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

-

H317: May cause an allergic skin reaction (Sensitization, Skin - Category 1B)[1]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2)[1]

Toxicological Data Summary

Quantitative toxicological data for this compound is not extensively available in the public domain. The following tables summarize available data for the compound and its close structural analogs.

| Toxicological Endpoint | Test Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw | Category 5 (GHS) | ECHA Dossier (for a structural analog)[2] |

| Skin Irritation | Rabbit | Dermal | Not Available | Category 2 (GHS) | PubChem[1] |

| Eye Irritation | Rabbit | Ocular | Not Available | Category 2 (GHS) | PubChem[1] |

| Mutagenicity (Ames Test) | S. typhimurium | In-vitro | Non-mutagenic | Not Classified | (Docherty et al., 2007) for related pyridinium ILs[3] |

| In-Vitro Cytotoxicity (IC50) of 1-Butylpyridinium Bromide | |||||

| Cell Line | Description | IC50 (µmol/L) | Exposure Time | Assay | Reference |

| HeLa | Human cervical cancer | 333.27 | Not Specified | RTCA | (Gao et al., 2025)[4][5][6][7] |

| MCF-7 | Human breast cancer | 341.74 | Not Specified | RTCA | (Gao et al., 2025)[4][5][6][7] |

| HEK293T | Human embryonic kidney | 328.98 | Not Specified | RTCA | (Gao et al., 2025)[4][5][6][7] |

| Ecotoxicity | |||||

| Organism | Endpoint | Value | Exposure Time | Notes | Reference |

| Daphnia magna | Not Available | Not Available | Not Available | Degradation products are less toxic than the parent compound. | (Docherty et al., 2010) |

| Aliivibrio fischeri | EC50 | Not Available | 5, 10, 15 min | Pyridinium ILs show higher toxicity than imidazolium counterparts. | (Docherty & Kulpa Jr, 2005)[8] |

Experimental Protocols

Detailed methodologies for key toxicological and ecotoxicological assessments are outlined below, based on OECD guidelines and published research.

Acute Dermal Irritation/Corrosion (OECD 404)

The acute dermal irritation/corrosion test is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of the test substance is applied to a small area of the skin. An untreated area of skin serves as a control. The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations are scored, and the severity and reversibility of the lesions are evaluated.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or severe eye damage.

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation. The reversibility of any observed effects is also assessed.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The mixture is plated on a minimal agar medium lacking the essential amino acid.

-

Observation: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cell lines (e.g., HeLa, MCF-7, HEK293T) are seeded in 96-well plates and incubated.

-

Treatment: The cells are treated with various concentrations of the test substance for a specified period.

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells with active mitochondria will reduce MTT to formazan, which is a purple-colored product.

-

Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 value is calculated as the concentration of the substance that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

-

Cell Preparation: Cells are treated with the test substance and then harvested.

-

Staining: The cells are stained with Annexin V (conjugated to a fluorescent dye like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Cells are treated with the test substance, harvested, and fixed (e.g., with ethanol).

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

-

Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Ready Biodegradability (Closed Bottle Test, OECD 301D)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms.

-

Test System: A mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., from sewage treatment plant effluent).

-

Procedure: The test substance is added as the sole source of carbon and incubated in completely filled, closed bottles in the dark at a constant temperature. The depletion of dissolved oxygen is measured over a 28-day period.

-

Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period. Studies suggest that this compound may not meet the criteria for ready biodegradability, although it can be fully mineralized over a longer period[9].

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key experimental workflows and a proposed signaling pathway for the cytotoxicity of pyridinium-based ionic liquids.

Caption: Hazard identification workflow for chemical safety assessment.

Caption: Experimental workflow for in-vitro cytotoxicity assessment.

Caption: Proposed signaling pathway for pyridinium IL-induced cytotoxicity.

References

- 1. This compound | C10H16BrN | CID 12248306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. An assessment of ionic liquid mutagenicity using the Ames Test - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. View of Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell linesylpyridinium bromide on human cell lines [arhiv.imi.hr]

- 6. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Commercial Suppliers of High-Purity 1-Butyl-3-methylpyridinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 1-Butyl-3-methylpyridinium Bromide, an ionic liquid with increasing applications in electrochemical and pharmaceutical research. This document outlines key specifications from various suppliers, detailed experimental protocols for assessing its biological activity, and a proposed signaling pathway for its observed effects on cell proliferation.

High-Purity this compound: Supplier Specifications

For researchers and drug development professionals, sourcing high-purity raw materials is a critical first step. The following table summarizes the specifications of this compound available from several commercial suppliers. This allows for a straightforward comparison of purity, physical form, and other key parameters.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Chem-Impex | ≥ 98% (HPLC)[1] | 26576-85-2[1] | C₁₀H₁₆BrN[1] | 230.15[1] | White to light yellow crystalline powder[1] |

| TCI America (via Fisher Scientific) | ≥98.0% (HPLC,T)[2] | 26576-85-2[2] | C₁₀H₁₆BrN[2] | 230.15[2] | Crystalline Powder[2] |

| Santa Cruz Biotechnology | Not Specified | 26576-85-2[3] | C₁₀H₁₆BrN[3] | 230.14[3] | Not Specified |

| IoLiTec | >99% | 26576-85-2 | C₁₀H₁₆BrN | 230.15 | Not Specified |

Experimental Protocols

The following protocols are based on methodologies reported for studying the cytotoxic and apoptotic effects of this compound ([Bpy]Br) on human cell lines.[4][5] These methods provide a framework for evaluating the biological activity of this compound in a laboratory setting.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or HEK293T) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability can be calculated using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of a cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[7] This is achieved by staining the cellular DNA with a fluorescent dye and measuring the fluorescence intensity of individual cells.

Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, and its fluorescence intensity is proportional to the DNA content.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

-

Cell Fixation: Fix the cells in 70% ethanol overnight at -20°C. This permeabilizes the cells and preserves their morphology.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified using cell cycle analysis software. Studies have shown that 1-Butylpyridinium Bromide can induce a G0/G1 phase arrest in cancer cell lines.[4][5]

Signaling Pathway and Experimental Workflow

The observed cytotoxic and cell cycle arrest effects of this compound suggest its interaction with key regulatory pathways in the cell.

Proposed Signaling Pathway for Cell Cycle Arrest

Research indicates that 1-Butylpyridinium Bromide treatment leads to a significant suppression of cyclin D1, CDK2, and CDK4 expression at both the mRNA and protein levels.[4][5] This disruption of the G1/S phase transition machinery is a plausible mechanism for the observed G0/G1 cell cycle arrest.

Caption: Inhibition of G1/S phase progression by 1-Butylpyridinium Bromide.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for evaluating the biological effects of this compound on cultured cells.

Caption: Workflow for assessing the biological activity of 1-Butylpyridinium Bromide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

In-Depth Technical Guide: Physicochemical Properties and Applications of 1-Butyl-3-methylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Butyl-3-methylpyridinium Bromide, with a focus on its melting point and viscosity. It also delves into its applications in organic synthesis and its biological effects, providing detailed experimental protocols and visual representations of relevant pathways.

Core Physicochemical Properties

This compound, an ionic liquid, exhibits distinct thermal and physical characteristics that are crucial for its application in various scientific fields.

Melting Point

The melting point of this compound has been consistently reported within a narrow range, indicating its purity and well-defined solid-to-liquid transition.

| Property | Value | References |

| Melting Point | 79 °C | [1] |

| Melting Point | 80 - 86 °C | [2] |

Viscosity

Experimental Protocols

Detailed methodologies for the determination of melting point and a general procedure for viscosity measurement are provided below.

Melting Point Determination: Capillary Method

This method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus with a heating block and a viewing lens/camera

-

Glass capillary tubes (one end sealed)

-

Thermometer (if not integrated into the apparatus)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry to avoid any depression of the melting point.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample, collecting a small amount of the substance.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2-3 mm.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a known substance, a slower heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point to ensure accuracy.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

-

Viscosity Measurement: Rotational Viscometer (General Protocol)

This protocol outlines the general steps for measuring the viscosity of an ionic liquid using a rotational viscometer.

Apparatus:

-

Rotational viscometer with a set of spindles

-

Temperature-controlled sample holder or water bath

-

Beaker or sample container

Procedure:

-

Instrument Setup:

-

Turn on the viscometer and allow it to stabilize.

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the ionic liquid. For a new sample, this may require some initial trial and error.

-

-

Sample Preparation:

-

Place a sufficient amount of this compound into the sample container to ensure the spindle will be immersed to the correct level.

-

Bring the sample to the desired measurement temperature using the temperature-controlled holder or water bath. Ensure the temperature is stable before proceeding.

-

-

Measurement:

-

Lower the spindle into the center of the sample, avoiding contact with the walls of the container.

-

Start the rotation of the spindle.

-

Allow the reading to stabilize. The viscosity value is typically displayed in centipoise (cP) or millipascal-seconds (mPa·s).

-

Record the viscosity and the corresponding temperature.

-

To determine the temperature dependence of the viscosity, repeat the measurement at different temperatures, ensuring the sample temperature is stable at each point.

-

Applications and Relevant Pathways

This compound has shown utility as a solvent and catalyst in organic reactions and has been investigated for its biological activity.

Role in the Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Ionic liquids like this compound can serve as a green solvent and help to stabilize the palladium catalyst, often allowing for catalyst recycling.[5][6][7]

Cytotoxic and Apoptotic Effects

Recent studies have investigated the biological effects of pyridinium-based ionic liquids, including their cytotoxicity towards cancer cell lines. The proposed mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

References

- 1. This compound, >99% | IoLiTec [iolitec.de]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 26576-85-2 [smolecule.com]

- 4. electrochemsci.org [electrochemsci.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Structural Landscape of 1-Butyl-3-methylpyridinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the ionic liquid 1-Butyl-3-methylpyridinium Bromide ([C4mpyr][Br]). While a definitive single-crystal X-ray diffraction structure for this specific compound is not publicly available at the time of this writing, this document compiles its known physicochemical properties and outlines the standard experimental protocols for its synthesis and crystallographic analysis. To provide valuable structural insights, a detailed examination of the crystal structure of its close isomer, N-n-Butylpyridinium Bromide, is presented as a comparative reference. This guide aims to equip researchers with the foundational knowledge and procedural frameworks necessary for the study and application of this and related pyridinium-based ionic liquids.

Introduction

Ionic liquids (ILs) continue to be a focal point of intensive research due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. Pyridinium-based ILs, such as this compound, are of particular interest in fields ranging from electrochemistry to pharmaceutical sciences. A thorough understanding of the three-dimensional arrangement of ions in the solid state is paramount for establishing structure-property relationships and designing novel applications.

This guide addresses the current state of knowledge regarding the crystal structure of this compound. Despite extensive searches of crystallographic databases, a complete, publicly accessible crystal structure for this compound has not been identified. Therefore, this document presents a detailed summary of its known properties, alongside established methodologies for its synthesis and characterization, to facilitate further research in this area.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, application, and further experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆BrN | PubChem[1] |

| Molecular Weight | 230.15 g/mol | Chem-Impex[2] |

| CAS Number | 26576-85-2 | Chem-Impex[2] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[2] |

| Melting Point | 80 - 86 °C | Chem-Impex[2] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[2] |

Experimental Protocols

Synthesis of Pyridinium Bromide Ionic Liquids

The synthesis of pyridinium bromide ionic liquids is typically achieved through a quaternization reaction. The following is a general protocol based on the synthesis of related compounds.[3][4]

Materials:

-

3-Methylpyridine

-

1-Bromobutane

-

Anhydrous solvent (e.g., acetonitrile, cyclohexane)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-methylpyridine in an appropriate anhydrous solvent.

-

Add a stoichiometric equivalent or a slight excess of 1-bromobutane to the solution.

-

The reaction mixture is then heated to reflux and stirred for a specified period, typically ranging from 24 to 48 hours, to ensure the completion of the reaction.[4]

-

After cooling to room temperature, the product may precipitate or form a separate liquid phase.

-

The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be washed with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any remaining impurities.

-

The purified this compound is then dried under vacuum.

Single-Crystal X-ray Diffraction

For the determination of the crystal structure, single crystals of the compound are required. The following is a generalized protocol for obtaining and analyzing these crystals.[5]

Materials and Equipment:

-

Purified this compound

-

Crystallization vials

-

A suitable solvent or solvent system (e.g., dichloromethane, ethanol)

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystallization:

-

Dissolve the purified ionic liquid in a minimal amount of a suitable solvent.

-

Employ slow evaporation of the solvent at room temperature. Colorless, prismatic single crystals are the desired outcome.

-

Alternatively, vapor diffusion or cooling crystallization methods can be utilized.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

-

The diffractometer, typically equipped with a Mo Kα or Cu Kα radiation source, is used to collect the diffraction data.

-

The data collection strategy is designed to cover a complete sphere of the reciprocal space.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Comparative Crystal Structure: N-n-Butylpyridinium Bromide

In the absence of a determined crystal structure for this compound, the structure of its isomer, N-n-Butylpyridinium Bromide, provides valuable insight into the potential packing and intermolecular interactions.[3][6]

The crystallographic data for N-n-Butylpyridinium Bromide is summarized in Table 2.

| Parameter | Value |

| Chemical Formula | C₉H₁₄N⁺·Br⁻ |

| Molecular Weight | 216.12 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.3040 (17) |

| b (Å) | 10.783 (2) |

| c (Å) | 11.699 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1047.8 (4) |

| Z | 4 |

| Temperature (K) | 293 |

In the crystal structure of N-n-Butylpyridinium Bromide, the crystal packing is stabilized by intermolecular C—H⋯Br hydrogen bonds, forming a three-dimensional network.[3] The butyl chain in this structure was noted to be disordered.[3]

Workflow for Synthesis and Structural Analysis

The general workflow for the synthesis and structural characterization of a pyridinium-based ionic liquid like this compound is illustrated in the following diagram.

Caption: General workflow from synthesis to crystal structure determination.

Conclusion

This technical guide has consolidated the available information on this compound, a pyridinium-based ionic liquid of significant interest. While a definitive crystal structure remains to be publicly reported, the provided physicochemical data, detailed experimental protocols for synthesis and crystallographic analysis, and a comparative look at the structure of a close isomer offer a robust foundation for researchers. The presented workflow illustrates the logical progression from chemical synthesis to structural elucidation. It is anticipated that future research will lead to the successful crystallization and structural determination of this compound, which will undoubtedly contribute to a deeper understanding of its properties and unlock new applications.

References

- 1. This compound | C10H16BrN | CID 12248306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Butylpyridinium bromide | C9H14BrN | CID 2734238 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Butyl-3-methylpyridinium Bromide as an Electrolyte in Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylpyridinium Bromide, often abbreviated as [BMPy]Br, is a pyridinium-based ionic liquid that has garnered significant interest in the field of electrochemistry, particularly for its application in energy storage systems.[1] Ionic liquids are salts that are in a liquid state at or near room temperature and are characterized by their low volatility, high thermal stability, and good ionic conductivity. These properties make them attractive alternatives to traditional organic solvents used in electrolytes for batteries and other electrochemical devices.[2][3]

[BMPy]Br has shown particular promise as a bromine complexing agent in zinc-bromine flow batteries.[4] In this application, it effectively sequesters bromine, mitigating self-discharge and improving the overall efficiency and safety of the battery. Its use as an additive or a primary electrolyte component is being explored to enhance the performance and stability of various battery chemistries.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of [BMPy]Br is presented in the table below. While comprehensive temperature-dependent data for some properties are limited in publicly available literature, the provided information offers valuable insights for its application as an electrolyte.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆BrN | [1] |

| Molecular Weight | 230.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 80 - 86 °C | |

| Ionic Conductivity | See Table 2 | |

| Viscosity | See Table 3 for related compounds | |

| Electrochemical Stability Window | See Figure 2 and related discussion |

Application in Zinc-Bromine Flow Batteries

The primary application of this compound in the context of batteries is as a bromine complexing agent in zinc-bromine flow batteries (ZBFBs).[4] During the charging of a ZBFB, bromine is generated at the positive electrode.[5] Free bromine is highly corrosive and can migrate to the negative electrode, leading to self-discharge and reduced coulombic efficiency.[6]

[BMPy]Br acts as a strong-binding bromine complexing agent, forming a polybromide phase that is immiscible with the aqueous electrolyte.[4] This sequesters the bromine, reducing its concentration in the aqueous phase and thereby minimizing its detrimental effects. Research has shown that the use of [BMPy]Br can significantly increase the coulombic efficiency of membraneless ZBFBs compared to weaker binding agents.[4]

Performance Data in Zinc-Bromine Flow Batteries

The following table summarizes the performance improvements observed when using [BMPy]Br as a bromine complexing agent in a membraneless zinc-bromine flow battery.

| Performance Metric | Electrolyte with Weak-Binding Agent (MEP) | Electrolyte with Strong-Binding Agent ([BMPy]Br) | Reference |

| Coulombic Efficiency (at 30 mA/cm²) | ~67% | Up to 23% increase | [4] |

| Aqueous Phase Bromine Concentration | Higher | Significantly Lower | [4] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[7]

Materials:

-

3-picoline (3-methylpyridine)

-

n-Butyl bromide

-

Deionized water (DIW)

Equipment:

-

Double surface reactor with a mechanical stirrer, condenser, thermocouple well, and dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Nitrogen gas supply

Procedure:

-

Purge the reactor with nitrogen gas.

-

Charge the reactor with 3-picoline (465 g).

-

Heat the reactor to 79°C.

-

Add n-Butyl bromide (718 g) dropwise over 4 hours while maintaining the temperature.

-

After the addition is complete, heat the reaction mixture at 80°C for 30 minutes.

-

Add 500 mL of DIW to the mixture and allow it to cool.

-

Remove volatile components using a rotary evaporator.

-

Add another 500 g of DIW and re-evaporate to ensure the removal of unreacted starting materials.

-

Dilute the final product with a small amount of DIW to achieve the desired concentration.

Caption: Workflow for the synthesis of this compound.

Preparation of Zinc-Bromine Flow Battery Electrolyte

Materials:

-

Zinc Bromide (ZnBr₂)

-

This compound ([BMPy]Br)

-

Deionized water (DIW)

Procedure:

-

Prepare the desired concentration of the aqueous zinc bromide solution (e.g., 2 M ZnBr₂) by dissolving the appropriate amount of ZnBr₂ in DIW.

-